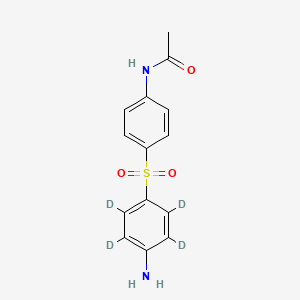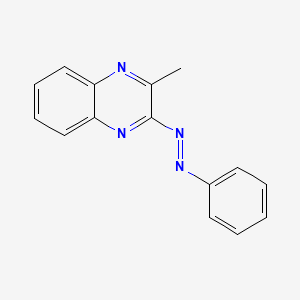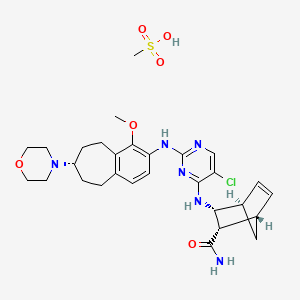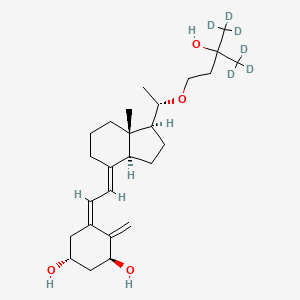
IRX4310
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. This compound has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of this compound are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. This compound has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of this compound as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.
Scientific Research Applications
1. Connexin43 Regulation
IRX4310 is implicated in the regulation of connexin43 (Cx43), a major gap junction protein found in heart and uterus. Research has shown that the inclusion of the 5′-untranslated region (UTR) of the Cx43 mRNA in a reporter gene construct significantly increased expression, highlighting a potential role of this compound in modulating Cx43 expression (Schiavi, Hudder, & Werner, 1999).
2. Glycosyl Transferases in Arabidopsis
In the plant Arabidopsis, IRX14 and IRX14-LIKE (IRX14L), closely related glycosyl transferases in the glycosyl transferase 43 (GT43) family, have been studied. Mutations in these genes affect growth and development, indicating a possible role for this compound in plant biology, particularly in glucuronoxylan biosynthesis and drought tolerance (Keppler & Showalter, 2010).
3. Cx43 in Brain Tumors and Epileptic Cortex
The expression of Cx43 in brain tumors and perilesional epileptic cortex has been evaluated, suggesting a regulatory pathway involving Cx43 in the reorganization of astrocytic syncytium in regions undergoing reactive gliosis. This could indicate a potential research application of this compound in understanding tumor-related seizures (Aronica, Gorter, Jansen, Leenstra, Yankaya, & Troost, 2001).
4. Protection Against Ischemia-Reperfusion Injury
A study on the protective effect of propofol against renal ischemia-reperfusion injury in rats showed altered expression of Cx43 as a potential mechanism. This could indicate a role for this compound in understanding and potentially mitigating ischemia-reperfusion injury (Chang, Xue, Ji, Wang, Wang, Shi, Shan, Zhang, Tan, Ma, Li, & Si, 2018).
5. Cx43 Redistribution and Endocytosis in Astrocytes
The study of Cx43 distribution and endocytosis in astrocytes subjected to ischemia/reperfusion or oxygen-glucose deprivation and reoxygenation revealed insights into the cellular processes of gap junction internalization and degradation. This may have implications for the role of this compound in cellular communication under stress conditions (Xie, Cui, Hou, Wang, Miao, Deng, & Feng, 2017).
Properties
Molecular Formula |
C24H32O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
IRX4310; IRX 4310; IRX-4310; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)



